2-Difluoromethoxy-3-fluoro-4-formylpyridine
Overview
Description
2-Difluoromethoxy-3-fluoro-4-formylpyridine is a fluorinated pyridine derivative with the molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-Difluoromethoxy-3-fluoro-4-formylpyridine, involves several key steps. One common method is the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-fluoro-4-formylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include difluoromethoxy-substituted pyridines, alcohol derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-Difluoromethoxy-3-fluoro-4-formylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-fluoro-4-formylpyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to modulation of biological activities. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines such as:
Uniqueness
2-Difluoromethoxy-3-fluoro-4-formylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethoxy and formyl groups makes it a versatile intermediate in various synthetic and research applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-3-fluoropyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-4(3-12)1-2-11-6(5)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHWVSCFVJHAPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C=O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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